(2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
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Overview
Description
The compound (2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic molecule that features a benzimidazole core linked to a piperidine ring through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the pyrazole moiety. Key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically synthesized separately and then coupled to the benzimidazole-piperidine intermediate using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated compounds.
Scientific Research Applications
(2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on different physiological pathways, making it a candidate for drug development.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. The benzimidazole core is known to interact with DNA and proteins, while the piperidine and pyrazole rings may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-methyl-1H-benzimidazol-4-yl)-[4-(4-methyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
- (2-methyl-1H-benzimidazol-4-yl)-[4-(4-trifluoromethyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
- (2-methyl-1H-benzimidazol-4-yl)-[4-(4-chloro-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Uniqueness
The uniqueness of (2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-1H-benzimidazol-4-yl)-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-15-25-20-9-5-8-18(22(20)26-15)23(29)28-12-10-17(11-13-28)21-19(14-24-27-21)16-6-3-2-4-7-16/h2-9,14,17H,10-13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZWZOUPFRDTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N3CCC(CC3)C4=C(C=NN4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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